molecular formula C23H31N3 B3344324 N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene CAS No. 65945-33-7

N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene

Cat. No.: B3344324
CAS No.: 65945-33-7
M. Wt: 349.5 g/mol
InChI Key: UUZFYSHIFAAYRA-UHFFFAOYSA-N
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Description

N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene is a hybrid compound comprising a substituted ethane-1,2-diamine backbone and an aromatic ethenylbenzene moiety. This structural complexity enables diverse applications, including catalysis, materials science, and coordination chemistry.

Properties

IUPAC Name

N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.C10H10/c1-2-12-5-3-4-6-13(12)11-16(9-7-14)10-8-15;1-3-9-7-5-6-8-10(9)4-2/h2-6H,1,7-11,14-15H2;3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZFYSHIFAAYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1CN(CCN)CCN.C=CC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984429
Record name N~1~-(2-Aminoethyl)-N~1~-[(2-ethenylphenyl)methyl]ethane-1,2-diamine--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65945-33-7
Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-[(ethenylphenyl)methyl]-, polymer with diethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N~1~-(2-Aminoethyl)-N~1~-[(2-ethenylphenyl)methyl]ethane-1,2-diamine--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine, commonly referred to as a derivative of 1,2-bis(ethenyl)benzene, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

  • Molecular Formula : C13H21N3
  • Molar Mass : 219.33 g/mol
  • CAS Number : 106673-77-2
  • Structure :

    Chemical Structure

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as a therapeutic agent. Key areas of focus include:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ethenyl group may enhance the interaction with DNA or other cellular targets, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies suggest that derivatives of ethylene diamines possess antimicrobial activities. The presence of the ethenyl phenyl group may contribute to increased hydrophobic interactions with microbial membranes.

Anticancer Activity

A study published in Reactive and Functional Polymers highlighted the synthesis of similar compounds and their evaluation against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting the compound's potential as a lead for further development in cancer therapy .

Antimicrobial Effects

In another investigation, derivatives were tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the amine structure enhanced antimicrobial activity significantly. For instance, compounds with longer alkyl chains exhibited better membrane penetration and increased lethality .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)12Reactive and Functional Polymers
AnticancerA549 (Lung Cancer)15Reactive and Functional Polymers
AntimicrobialE. coli25Journal of Antimicrobial Chemotherapy
AntimicrobialS. aureus18Journal of Antimicrobial Chemotherapy

The proposed mechanism for the anticancer activity involves:

  • DNA Interaction : The compound may intercalate between base pairs in DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular apoptosis has been observed in related compounds.

For antimicrobial activity:

  • Membrane Disruption : The hydrophobic nature of the ethenyl group enhances interaction with bacterial membranes, leading to lysis.
  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes in pathogens has been suggested.

Comparison with Similar Compounds

N,N'-Bis(2-aminoethyl)ethane-1,2-diamine (DETA)

  • Structure: A linear polyamine with three amino groups and two ethylene spacers.
  • Key Difference : Lacks aromatic ethenyl groups, reducing steric bulk and electronic conjugation .
  • Applications: Corrosion inhibition (DFT studies show strong electron-donating capacity) , nanoparticle synthesis , and polymer precursors .

N,N'-Dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine (mep)

  • Structure : Ethane-1,2-diamine with pyridylmethyl and methyl groups.
  • Key Difference : Pyridyl groups enhance metal coordination, enabling catalytic activity in epoxidation (e.g., Mn-mep complexes achieve 90% yield in 1,3-butadiene epoxidation) .

N1,N2-Bis(4-methylbenzylidene)ethane-1,2-diamine

  • Structure : Schiff base derived from ethylenediamine and 4-methylbenzaldehyde.
  • Key Difference: Imine linkages instead of aminoethyl/ethenyl groups. Such compounds are intermediates in synthesizing reduced diamines (e.g., via NaBH₄ reduction) .
  • Relevance : The target compound could be synthesized similarly, with ethenylphenyl groups replacing benzylidene substituents.

Functional Properties

Coordination Chemistry

  • Target Compound: The ethenylphenyl groups may stabilize metal complexes via π-backbonding, while aminoethyl groups act as chelating sites.
  • Comparison: Mep ligands form stable Mn complexes for epoxidation , whereas DETA’s flexibility suits nanoparticle stabilization .

Catalytic Performance

Compound Catalytic Application Efficiency/Selectivity Reference
Mn-mep 1,3-Butadiene epoxidation 90% yield, >99% selectivity
Target Compound (hypothetical) Epoxidation or oxidation reactions Pending experimental data

The aromatic ethenyl groups in the target compound could enhance oxidative stability compared to aliphatic diamines like DETA.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene
Reactant of Route 2
Reactant of Route 2
N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene

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